2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,3-difluoro-5-nitro-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O5/c11-10(12)6-3-5(14(18)19)1-2-7(6)13(9(10)17)4-8(15)16/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXGCAUSTWKSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: . Its derivatives are being explored for their pharmacological properties.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in the compound's biological activity by modulating its reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Fluorine vs. Halogen Substituents: The 3,3-difluoro groups in the target compound increase electronegativity and metabolic stability compared to bromo- or chloro-substituted analogs (e.g., CIW in , D1 in ).
- Nitro Group Influence: The 5-nitro substituent introduces strong electron-withdrawing effects, which may enhance binding to positively charged enzymatic pockets (e.g., HIV integrase’s catalytic site) compared to non-nitrated analogs like 2-methyl derivatives .
Functional Group Variations
- Acetic Acid vs. Benzodioxole : While the target compound retains a free carboxylic acid group, CIW () incorporates a benzodioxole ring, increasing hydrophobicity and altering pharmacokinetics.
- Thiophene vs. Indole Modifications : The thiophene-substituted analog () introduces sulfur-mediated interactions, whereas the target compound’s fluorine and nitro groups prioritize electrostatic interactions.
Biological Activity
2-(3,3-Difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS No. 1864014-62-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a unique indole structure modified with difluoro and nitro groups, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.24 g/mol. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various bacterial strains. In vitro studies have shown that derivatives of indole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Anticancer Potential
Indole derivatives are known for their anticancer activities, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth. For instance, the compound's ability to interact with tubulin and disrupt microtubule formation has been hypothesized as a potential mechanism for its anticancer effects.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential therapeutic role in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on a series of indole derivatives showed that those containing nitro groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) for the most active compound was reported at 32 µg/mL.
Case Study 2: Cancer Cell Proliferation
In a laboratory setting, this compound was tested against human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of FT-IR to confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the 2-oxo group), ¹H/¹³C NMR to assign substituents (e.g., difluoro and nitro groups in the indole ring), and UV-Vis spectroscopy to analyze electronic transitions influenced by the nitro group . For crystallinity assessment, X-ray diffraction (XRD) is ideal if single crystals can be obtained, as demonstrated for structurally similar indole derivatives in crystallography reports .
Q. How should researchers handle discrepancies in purity assessments between suppliers and in-house analyses?
- Methodological Answer : Cross-validate purity using HPLC (reverse-phase C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation). Note that suppliers like Sigma-Aldrich may not provide analytical data for early-discovery compounds, requiring independent verification . For trace impurities, 2D-NMR (e.g., COSY, HSQC) can resolve overlapping signals caused by byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally related nitroindoles and acetic acid derivatives:
- Use fume hoods and nitrile gloves due to potential acute toxicity (H302, H315, H319 hazards) .
- Store at 2–8°C in amber vials to prevent nitro group degradation under light .
- Neutralize spills with calcium carbonate to avoid acetic acid-related corrosion .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the nitro and difluoro groups in synthetic modifications?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces, identifying electrophilic/nucleophilic sites. For example:
- The nitro group’s electron-withdrawing effect increases acidity at the indole C-4 position, enabling regioselective substitution.
- Fluorine atoms stabilize adjacent carbonyl groups via hyperconjugation, influencing tautomerization equilibria . Validate predictions with kinetic studies (e.g., monitoring nitration reactions via in-situ IR).
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use a randomized block design (as in ) to control batch-to-batch variability in cell-based assays.
- Metabolite profiling : Employ LC-HRMS to identify degradation products that may interfere with activity measurements.
- Comparative SAR studies : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate the pharmacophoric contributions of specific substituents .
Q. How can researchers design a stability study to evaluate the compound’s susceptibility to hydrolysis or photodegradation?
- Methodological Answer :
- Hydrolysis : Conduct accelerated stability testing at 40°C/75% RH in buffers (pH 1–9), monitoring degradation via HPLC-UV at 0, 1, 3, and 6 months. The acetic acid moiety and nitro group are prone to base-catalyzed hydrolysis .
- Photostability : Expose samples to ICH Q1B guidelines (UV light at 320–400 nm), analyzing photoproducts with HRMS/MS and comparing to dark controls .
Data Contradiction Analysis
Q. How should conflicting vibrational spectra (FT-IR vs. Raman) for the indole ring system be reconciled?
- Methodological Answer :
- Symmetry analysis : Raman is more sensitive to symmetric vibrations (e.g., C-F stretching), while IR detects asymmetric modes. Assign peaks using Gaussian software simulations with scaled DFT frequencies .
- Environmental effects : Solvent polarity in IR (e.g., KBr pellets) vs. solid-state Raman may cause shifts. Compare spectra in identical matrices.
Experimental Design
Q. What is an optimized synthetic route for this compound, considering the nitro group’s sensitivity?
- Methodological Answer :
- Step 1 : Nitration of 3,3-difluoro-2-oxoindole using HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.
- Step 2 : Acetic acid side-chain introduction via alkylation with ethyl bromoacetate in DMF/K₂CO₃, followed by hydrolysis (NaOH/EtOH).
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, avoiding prolonged exposure to acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
